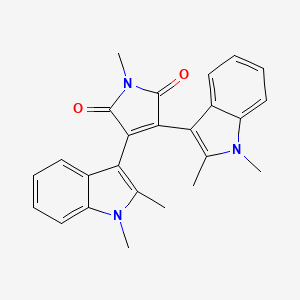![molecular formula C17H18O4S B12584876 Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- CAS No. 648957-13-5](/img/structure/B12584876.png)
Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- is an organic compound with a complex structure that includes methoxy and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the methylation of hydroxybenzaldehyde derivatives followed by the introduction of the thioether group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to replace the methoxy or thioether groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy and thioether groups can also influence the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2,5-dimethoxy-: Lacks the thioether group, making it less reactive in certain substitution reactions.
Benzaldehyde, 3,4-dimethoxy-: Has a different substitution pattern on the aromatic ring, leading to different chemical properties and reactivity.
Benzaldehyde, 2,4-dimethoxy-: Similar structure but with different positions of the methoxy groups, affecting its reactivity and applications.
Uniqueness
Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- is unique due to the presence of both methoxy and thioether groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
648957-13-5 |
|---|---|
Molecular Formula |
C17H18O4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,5-dimethoxy-4-[(3-methoxyphenyl)methylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C17H18O4S/c1-19-14-6-4-5-12(7-14)11-22-17-9-15(20-2)13(10-18)8-16(17)21-3/h4-10H,11H2,1-3H3 |
InChI Key |
SAXJBHJESNBYRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=C(C=C(C(=C2)OC)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
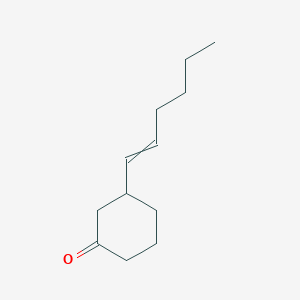
![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)
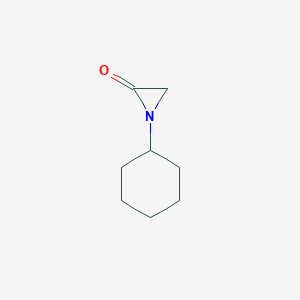
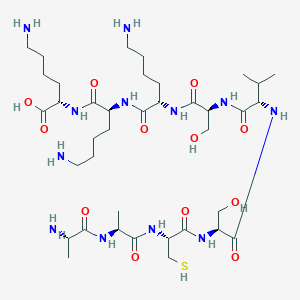
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)
![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)

![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
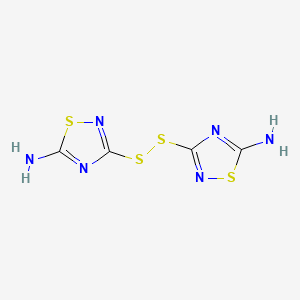
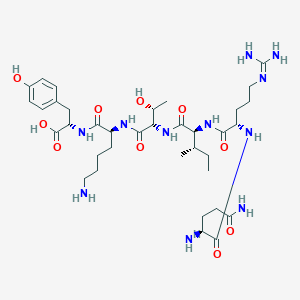
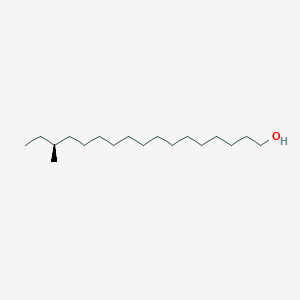
![(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12584869.png)
